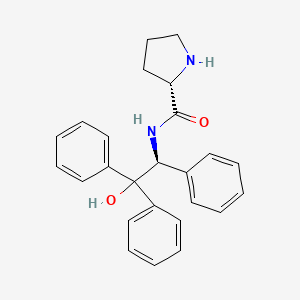
(S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring and a triphenylethyl group
Preparation Methods
The synthesis of (S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide typically involves several steps. One common method includes the formation of the pyrrolidine ring followed by the introduction of the triphenylethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, (S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide stands out due to its unique combination of a pyrrolidine ring and a triphenylethyl group. Similar compounds include:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: This compound has a similar pyrrolidine ring but differs in the substituents attached.
Pyrrole carboxamide derivatives: These compounds share the pyrrolidine ring but have different functional groups, leading to varied chemical properties and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-N-((S)-2-Hydroxy-1,2,2-triphenylethyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The molecular structure is represented as follows:
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- CAS Number : 11243841
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolidine ring and subsequent functionalization. A common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved efficiently.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains an area of active investigation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB signaling, which is crucial in inflammatory responses.
The biological activity of this compound is likely mediated through:
- Receptor Interactions : Binding to specific cellular receptors may initiate signaling cascades that lead to therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in tumor progression or inflammatory processes.
- Gene Expression Modulation : It may influence the expression of genes associated with cell survival and proliferation.
Case Studies
- Antitumor Efficacy : A study demonstrated that a related pyrrolidine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
- Anti-inflammatory Response : In vitro assays showed that compounds similar to this compound effectively inhibited TNF-alpha production in macrophages .
- Antimicrobial Properties : A comparative study revealed that pyrrole derivatives exhibited varying degrees of antibacterial activity against Gram-positive bacteria, suggesting a potential role for this compound in infection control .
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-N-[(1S)-2-hydroxy-1,2,2-triphenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O2/c28-24(22-17-10-18-26-22)27-23(19-11-4-1-5-12-19)25(29,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22-23,26,29H,10,17-18H2,(H,27,28)/t22-,23-/m0/s1 |
InChI Key |
BWSZUNMUHLWWSW-GOTSBHOMSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















